![molecular formula C16H17N5O5S B6542291 N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1021263-22-8](/img/structure/B6542291.png)
N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a type of triazole. Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazoles are generally synthesized using a variety of methods. The review articles I found compile the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives .Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It contains a 1,2,4-triazolo[4,3-b]pyridazine ring, an ether group, and a sulfonamide group. These functional groups can participate in a variety of chemical reactions .Applications De Recherche Scientifique
- Triazole derivatives exhibit antibacterial properties. Researchers have explored their potential against multidrug-resistant pathogens. Although specific studies on F5122-1072 are scarce, its triazole moiety suggests potential antibacterial effects .
- Triazoles are commonly used in antifungal drugs. Notable examples include fluconazole and voriconazole. While direct studies on F5122-1072 are limited, its structural similarity to other antifungal triazoles warrants investigation .
- Triazole derivatives have shown promise as antiviral agents. Although data on F5122-1072 specifically are lacking, its triazole scaffold suggests potential antiviral activity .
- Triazoles possess antioxidant properties. While F5122-1072’s antioxidant activity remains unexplored, its triazole core hints at potential benefits .
- Some triazole-containing compounds exhibit antiepileptic effects. Although direct evidence for F5122-1072 is lacking, its structural features warrant further investigation .
- Triazole-based drugs like trapidil have antihypertensive effects. While F5122-1072’s specific activity remains unknown, its triazole moiety suggests possible benefits .
Antibacterial Activity
Antifungal Properties
Antiviral Potential
Antioxidant Effects
Antiepileptic Properties
Antihypertensive Potential
Mécanisme D'action
Target of Action
Compounds with a similar triazolo[4,3-b]pyridazine structure have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that triazolo[4,3-b]pyridazine derivatives can interact with various target receptors due to their hydrogen bond accepting and donating characteristics . This interaction can lead to specific changes in the target, which can result in the observed pharmacological effects.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes, which can affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5S/c1-11-18-19-15-4-5-16(20-21(11)15)26-7-6-17-27(22,23)12-2-3-13-14(10-12)25-9-8-24-13/h2-5,10,17H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEOSXITUPLUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.